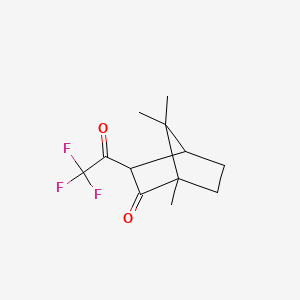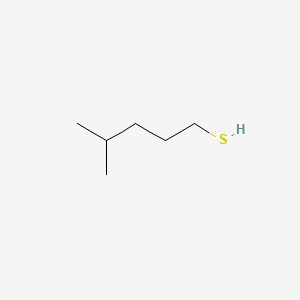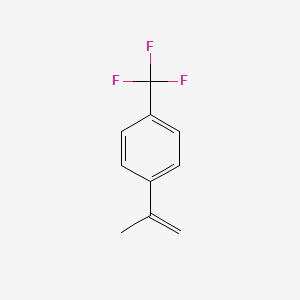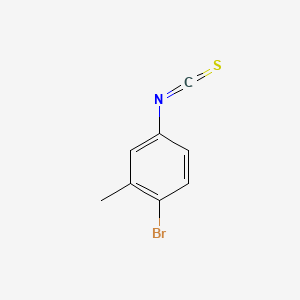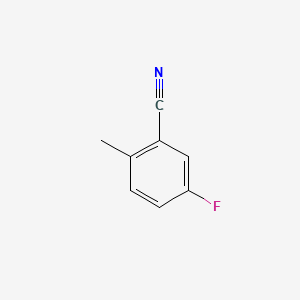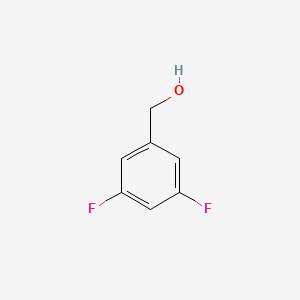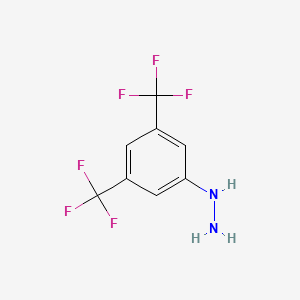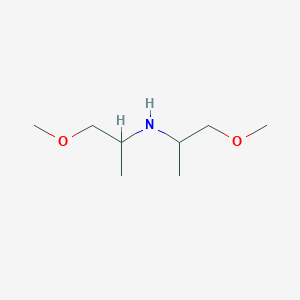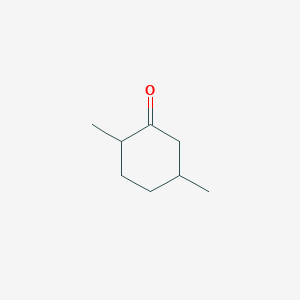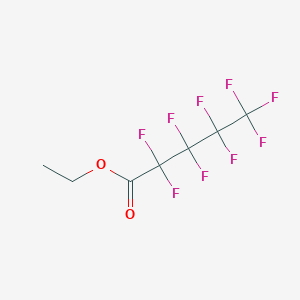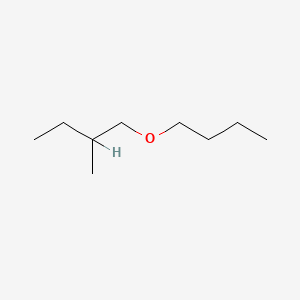
1-Butoxy-2-methylbutane
Vue d'ensemble
Description
1-Butoxy-2-methylbutane is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.25 . It has a density of 0.774 g/cm3 and a boiling point of 73.4-74.3 °C (at 50 Torr) .
Molecular Structure Analysis
The molecular structure of this compound consists of a butoxy group (C4H9O) attached to a 2-methylbutane molecule (C5H11) . The exact 3D structure can be determined using computational chemistry methods .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.25 and a density of 0.774 g/cm3 . It has a boiling point of 73.4-74.3 °C (at 50 Torr) .Applications De Recherche Scientifique
Biofuel and Alternative Energy Research
1-Butoxy-2-methylbutane, also studied in its isomeric form as 2-methylbutanol, is being explored for its potential as a biofuel and alternative energy source. For instance, a study by Park et al. (2015) discusses the combustion characteristics of 2-methylbutanol, including experiments on ignition delay times and flame speeds, providing essential data for its use in combustion engines. This research contributes to the understanding of how these types of alcohols behave under various combustion conditions and their potential as sustainable fuel sources (Park et al., 2015).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, this compound's derivatives are used in various reactions. For instance, Petukhova et al. (2010) studied the epoxidation of 2-methylbutene-2 with 2-methylbutane hydroperoxide, highlighting its application in catalysis. The study provided a mathematical model for the process, which is crucial for understanding and optimizing these types of chemical reactions (Petukhova et al., 2010).
Environmental and Engineering Applications
This compound and its isomers are also being explored in environmental applications. Gironi et al. (2003) conducted a study on the adsorption of methyl tert-butyl ether (MTBE) and 1-methylbutane vapors on activated carbon. This research is significant for understanding how to control emissions from gasoline and other sources, contributing to environmental protection strategies (Gironi et al., 2003).
Thermodynamics and Physical Chemistry
In physical chemistry, the thermodynamic properties of this compound and related compounds have been extensively studied. Sharonov et al. (1991) investigated the molar enthalpies of formation and vaporization of t-butoxybutanes, which is critical for understanding the physical and chemical properties of these substances in various states and conditions (Sharonov et al., 1991).
Propriétés
IUPAC Name |
1-butoxy-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-7-10-8-9(3)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMWZZHCGSIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337878 | |
| Record name | 1-Butoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62238-03-3 | |
| Record name | 1-Butoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



